(3,3-Dimethylbutyl)triethoxysilane

Sol-gel processing Surface modification Hydrolysis kinetics

(3,3-Dimethylbutyl)triethoxysilane (CAS 41966-94-3) is a trialkoxysilane coupling agent characterized by a branched 3,3-dimethylbutyl alkyl chain and three ethoxy leaving groups. With a molecular formula of C12H28O3Si and a molecular weight of 248.43 g/mol, it appears as a colorless to pale yellow liquid and functions as a surface modifier and coupling agent in coatings, adhesives, and composite materials.

Molecular Formula C12H28O3Si
Molecular Weight 248.43 g/mol
CAS No. 41966-94-3
Cat. No. B1593063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3-Dimethylbutyl)triethoxysilane
CAS41966-94-3
Molecular FormulaC12H28O3Si
Molecular Weight248.43 g/mol
Structural Identifiers
SMILESCCO[Si](CCC(C)(C)C)(OCC)OCC
InChIInChI=1S/C12H28O3Si/c1-7-13-16(14-8-2,15-9-3)11-10-12(4,5)6/h7-11H2,1-6H3
InChIKeyDVQGJDYDHQULIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3,3-Dimethylbutyl)triethoxysilane CAS 41966-94-3: Procurement-Grade Organosilane for Controlled Surface Modification


(3,3-Dimethylbutyl)triethoxysilane (CAS 41966-94-3) is a trialkoxysilane coupling agent characterized by a branched 3,3-dimethylbutyl alkyl chain and three ethoxy leaving groups [1]. With a molecular formula of C12H28O3Si and a molecular weight of 248.43 g/mol, it appears as a colorless to pale yellow liquid and functions as a surface modifier and coupling agent in coatings, adhesives, and composite materials . The branched alkyl structure introduces controlled steric hindrance that distinguishes its reactivity profile from linear alkyltriethoxysilane analogs [2].

Why Generic Alkyltriethoxysilane Substitution Compromises Performance: The Critical Role of Alkyl Chain Architecture


Interchanging alkyltriethoxysilanes without regard to alkyl chain architecture introduces uncontrolled variability in surface hydrophobicity and hydrolysis kinetics. Systematic studies demonstrate that alkyl chain length directly governs water contact angle outcomes: octyl-functionalized nanoparticles achieve 150.6° ± 6.6° water contact angle while methyl-functionalized analogs remain completely hydrophilic at 0° [1]. The 3,3-dimethylbutyl group present in CAS 41966-94-3 features a branched, sterically hindered architecture at the β-position from silicon—a structural feature distinct from linear chains like ethyl, propyl, or octyl. This branching influences both the rate of hydrolysis-condensation [2] and the packing density of surface-bound silane layers [3], parameters that generic substitution cannot preserve without re-optimization.

(3,3-Dimethylbutyl)triethoxysilane: Quantified Differentiation Evidence Against Linear Alkyltriethoxysilane Comparators


Steric Hindrance-Controlled Hydrolysis Kinetics: Branched vs. Linear Alkyl Chains

The branched 3,3-dimethylbutyl group introduces steric hindrance at the silicon center that reduces hydrolysis rate relative to less hindered linear alkyltriethoxysilanes . In alkoxysilane systems, hydrolysis rate shows dependence on organic attachments and steric bulk; larger functional groups hydrolyze more slowly under identical conditions [1]. The hydrolysis rate of α-methacryloyloxy-methyl triethoxysilane is 20 times that of γ-methacryloyloxy-propyl triethoxysilane in acidic solution due to steric differences [1]. This class-level relationship indicates that (3,3-Dimethylbutyl)triethoxysilane, bearing a β-branched bulky alkyl group, exhibits slower, more controllable hydrolysis than linear ethyltriethoxysilane or propyltriethoxysilane [2].

Sol-gel processing Surface modification Hydrolysis kinetics Silane coupling agents

Alkyl Chain Architecture and Hydrophobic Surface Performance

Alkyl chain length and architecture are primary determinants of surface hydrophobicity in silane-modified materials [1]. Systematic quantification on silica nanoparticles demonstrates that octyl-functionalized surfaces achieve a water contact angle of 150.6° ± 6.6°, while methyl-functionalized surfaces remain completely hydrophilic at 0° [2]. The 3,3-dimethylbutyl group provides intermediate hydrophobicity with the additional advantage of steric bulk that reduces silane multilayer formation—a common artifact with long-chain linear alkylsilanes that can produce inconsistent surface properties [3].

Hydrophobic coatings Surface wettability Water contact angle Nanoparticle functionalization

Alkyl Group Effects on In-Situ Silica Generation in Rubber Nanocomposites

In natural rubber latex sol-gel processing, the conversion of alkyltriethoxysilane to silica particles and the resulting composite morphology depend on the size and polarity of the alkyl substituent [1]. Comparative studies using tetraethoxysilane (TEOS), vinyltriethoxysilane (VTOS), ethyltriethoxysilane (ETOS), and i-butyltriethoxysilane (BTOS) demonstrated that alkyl group characteristics directly influence silica dispersion quality and final mechanical properties [2]. i-Butyltriethoxysilane (BTOS)—the closest studied analog to (3,3-dimethylbutyl)triethoxysilane—produced distinct particle morphology and reinforcement behavior compared to ethyl and vinyl analogs [3].

Rubber reinforcement Sol-gel silica Nanocomposites Filler dispersion

Validated Application Scenarios for (3,3-Dimethylbutyl)triethoxysilane Based on Quantitative Differentiation Evidence


Controlled-Kinetics Sol-Gel Coatings Requiring Extended Pot Life

In sol-gel formulations where premature hydrolysis and condensation limit processing windows, the sterically hindered 3,3-dimethylbutyl group reduces hydrolysis rate relative to linear alkyltriethoxysilanes [1]. This property is critical for industrial dip-coating operations requiring consistent bath stability over multi-hour production shifts and for spin-coating processes where uniform film formation depends on controlled condensation kinetics [2].

Precision Surface Hydrophobization with Monolayer Control

For applications requiring intermediate hydrophobicity without the multilayer formation and viscosity challenges of long-chain (C8+) alkylsilanes, (3,3-dimethylbutyl)triethoxysilane offers a sterically-controlled alternative. The branched architecture limits silane-silane condensation that produces inconsistent surface properties [3]. This is particularly valuable in analytical chemistry applications (chromatographic stationary phases, SPR sensor surfaces) where monolayer reproducibility directly impacts measurement precision .

In-Situ Filler Generation in Elastomer Nanocomposites

Building on demonstrated alkyl group effects in rubber latex sol-gel processing [4], (3,3-dimethylbutyl)triethoxysilane enables tuning of in-situ silica particle morphology and dispersion in natural and synthetic rubber matrices. The branched alkyl group influences silica particle size distribution and filler-rubber interaction, providing a formulation lever for optimizing reinforcement without altering conventional filler loading [5].

Moisture-Resistant Interfacial Bonding in Coatings and Adhesives

The hydrophobic 3,3-dimethylbutyl group improves moisture resistance while the triethoxy moieties enable covalent bonding to hydroxyl-rich surfaces (glass, silica, metals, mineral fillers) [6]. This dual functionality makes the compound suitable for durable interfacial bonding in coatings, adhesives, and composite materials exposed to demanding environmental conditions where linear alkylsilanes may fail prematurely due to water ingress .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3,3-Dimethylbutyl)triethoxysilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.